molecular formula C18H23BrN4O B2645031 (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1351632-43-3

(5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2645031
CAS No.: 1351632-43-3
M. Wt: 391.313
InChI Key: WJJBTIPXGRNIBI-UHFFFAOYSA-N
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Description

The compound (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring a bromopyridine moiety, an imidazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:

    Bromination of Pyridine: Starting with pyridine, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of Imidazole Derivative: The imidazole ring can be synthesized separately by reacting glyoxal, ammonia, and acetone under acidic conditions.

    Piperidine Derivative Synthesis: The piperidine ring can be formed via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the bromopyridine, imidazole, and piperidine derivatives using reagents like palladium catalysts in a Suzuki or Stille coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the imidazole ring, converting it to a more saturated form using hydrogenation with catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Ketones or carboxylic acids derived from the piperidine ring.

    Reduction Products: Saturated imidazole derivatives.

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the imidazole ring, which is known for its biological relevance .

Medicine

Medicinally, this compound could be explored for its potential as a drug candidate. The imidazole and piperidine rings are common motifs in pharmaceuticals, suggesting that this compound might interact with biological targets like enzymes or receptors .

Industry

In industry, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety could facilitate binding to specific sites, while the imidazole ring might participate in hydrogen bonding or coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

    (5-chloropyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (5-fluoropyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone: Fluorine substitution instead of bromine.

    (5-iodopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone: Iodine substitution instead of bromine.

Uniqueness

The uniqueness of (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs. The bromine atom, in particular, can influence the compound’s electronic properties and reactivity in ways that chlorine, fluorine, or iodine might not .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN4O/c1-13(2)17-21-5-8-23(17)12-14-3-6-22(7-4-14)18(24)15-9-16(19)11-20-10-15/h5,8-11,13-14H,3-4,6-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJBTIPXGRNIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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